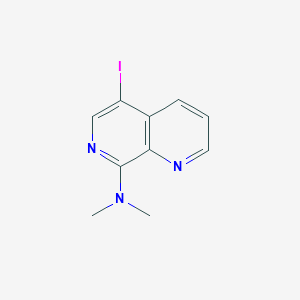

5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the naphthyridine family and is known for its unique structural features that make it an attractive candidate for drug development.

Scientific Research Applications

Hydrogen Bonding and Supramolecular Architectures

Research has focused on the hydrogen bonding capabilities of naphthyridine derivatives, including structures similar to 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine. Studies have shown that these compounds can form hydrogen-bonded supramolecular architectures when combined with acidic compounds. This property has been utilized in creating organic salts and crystalline forms through slow evaporation techniques. The understanding of weak and strong hydrogen bonding in crystal packing has provided insights into the design of molecular materials with desired properties (Jin et al., 2010); (Jin et al., 2011).

Anion Recognition and Sensing

Further research into naphthyridine derivatives has led to the development of functionalized compounds capable of anion recognition. For instance, derivatives possessing urea, amide-imidazolium salt, amide-azide, or amide-triazole moieties have been synthesized and shown to exhibit selective recognition abilities towards fluoride ions among other anions. This specificity is attributed to hydrogen-bonding interactions and the induced deprotonation sensing mechanism, showcasing the potential of these compounds in selective ion sensing applications (Chahal, Dar, & Sankar, 2018).

Photoluminescent Properties

The photoluminescent properties of naphthyridine-based compounds have also been a subject of research. Studies have synthesized complexes exhibiting significant luminescence, which could be utilized in the development of luminescent materials for various applications, such as in light-emitting devices and sensors. These studies not only highlight the versatile chemical properties of naphthyridine derivatives but also their potential in materials science and technology (Zuo, Fu, Che, & Cheung, 2003).

properties

IUPAC Name |

5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10IN3/c1-14(2)10-9-7(4-3-5-12-9)8(11)6-13-10/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMXFVUCQQOTHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C2=C1N=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2385011.png)

![[2-(1-Piperidinyl)-3-pyridinyl]methanamine](/img/structure/B2385019.png)

![Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2385020.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2385023.png)

![tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate](/img/structure/B2385024.png)

![N-[3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2385027.png)

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2385029.png)